In-Depth Technical Guide: MM 07, a Biased Apelin Receptor Agonist
In-Depth Technical Guide: MM 07, a Biased Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of MM 07, a novel biased agonist of the apelin receptor. The information presented is collated from key research publications and is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Compound Details: MM 07
MM 07 is a synthetic cyclic peptide designed as a biased agonist for the apelin receptor (APJ), a G protein-coupled receptor. Its development was motivated by the therapeutic potential of activating the apelin system, which is downregulated in conditions such as pulmonary arterial hypertension and heart failure.
| Property | Value |
| CAS Number | 1876450-21-3 |
| Molecular Formula | C₆₇H₁₀₆N₂₂O₁₄S₃ |
| Molecular Weight | 1539.89 g/mol |
| Amino Acid Sequence | Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe |
| Modification | Disulfide bridge between Cys1 and Cys6 |
Chemical Structure
The chemical structure of MM 07 is a 13-amino acid peptide cyclized via a disulfide bond between the cysteine residues at positions 1 and 6.
Mechanism of Action: Biased Agonism at the Apelin Receptor
MM 07 functions as a biased agonist at the apelin receptor, preferentially activating the G protein-dependent signaling pathway over the β-arrestin-mediated pathway. This biased agonism is a key feature of its design, aiming to harness the beneficial effects of apelin receptor activation while minimizing the receptor desensitization and internalization associated with β-arrestin recruitment.
The apelin receptor signaling cascade can be broadly divided into two main branches:
-
G Protein-Dependent Pathway: Activation of Gαi and Gαq proteins leads to downstream effects such as the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and stimulation of the PI3K/Akt pathway. These events contribute to vasodilation and positive inotropic effects.
-
β-Arrestin-Dependent Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This uncouples the receptor from G proteins, leading to signal desensitization and receptor internalization.
MM 07 is designed to favor the G protein pathway, thereby promoting sustained signaling.
Quantitative Data
The following tables summarize the key quantitative data for MM 07 from published studies.
In Vitro Binding Affinity and Potency
| Assay | Cell Line / Tissue | Parameter | Value | Reference |
| Radioligand Binding | CHO-K1 cells expressing human apelin receptor | KD | 300 nM | [1] |
| Radioligand Binding | Human heart tissue | KD | 172 nM | [1] |
| β-arrestin Recruitment | U2OS cells | pEC₅₀ | 7.1 ± 0.1 | [2] |
| Receptor Internalization | CHO-K1 cells | pEC₅₀ | 7.0 ± 0.1 | [2] |
| G protein-dependent saphenous vein constriction | Rat saphenous vein | pEC₅₀ | 8.9 ± 0.1 | [2] |
Data are presented as mean ± SEM.
In Vivo Efficacy in a Rat Model of Pulmonary Arterial Hypertension (Monocrotaline-induced)
| Parameter | Control | Monocrotaline (MCT) | MCT + MM 07 (1 mg/kg/day) | Reference |
| Right Ventricular Systolic Pressure (mmHg) | 27.1 ± 1.5 | 63.8 ± 4.5 | 43.1 ± 3.1 | [2] |
| Right Ventricle / Left Ventricle + Septum Weight Ratio | 0.26 ± 0.01 | 0.54 ± 0.03 | 0.39 ± 0.02 | [2] |
| Right Ventricular Ejection Fraction (%) | 70.1 ± 2.1 | 45.3 ± 3.4 | 60.2 ± 2.8* | [2] |
*p < 0.05 vs. Monocrotaline group.
Pharmacokinetics
| Parameter | [Pyr¹]apelin-13 | MM 07 | Reference |
| In vivo plasma half-life (rats) | ~30 seconds | ~3.5 minutes (7-fold longer) | [2] |
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
Objective: To evaluate the in vivo efficacy of MM 07 in a rat model of pulmonary arterial hypertension.
Methodology:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Pulmonary arterial hypertension is induced by a single subcutaneous injection of monocrotaline (60 mg/kg).
-
From day 1 to day 20 post-monocrotaline injection, rats are treated daily with either vehicle (saline) or MM 07 (1 mg/kg) via intraperitoneal injection.
-
On day 20, cardiac magnetic resonance imaging (MRI) is performed to assess cardiac structure and function.
-
On day 21, right ventricular catheterization is performed under anesthesia to measure right ventricular systolic pressure.
-
Following hemodynamic measurements, animals are euthanized, and hearts are excised for the determination of right ventricular hypertrophy (Fulton index).
Radioligand Binding Assay
Objective: To determine the binding affinity of MM 07 to the apelin receptor.
Methodology:
-
Prepare membranes from CHO-K1 cells stably expressing the human apelin receptor or from human heart tissue.
-
Incubate the membranes with a constant concentration of [¹²⁵I]-(Pyr¹)-apelin-13 and increasing concentrations of unlabeled MM 07.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the Ki or KD values.
Conclusion
MM 07 is a potent and selective biased agonist of the apelin receptor with a promising preclinical profile for the treatment of cardiovascular diseases such as pulmonary arterial hypertension. Its unique mechanism of action, which favors the beneficial G protein-mediated signaling pathway while minimizing receptor desensitization, represents a novel therapeutic strategy. The enhanced in vivo stability of MM 07 compared to endogenous apelin peptides further supports its potential for clinical development. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound.
References:
-
Brame AL, et al. Design, characterization, and first-in-human study of the vascular actions of a novel biased apelin receptor agonist. Hypertension. 2015 Apr;65(4):834-40.
-
Yang P, et al. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension. British Journal of Pharmacology. 2019 May;176(9):1206-1221.
